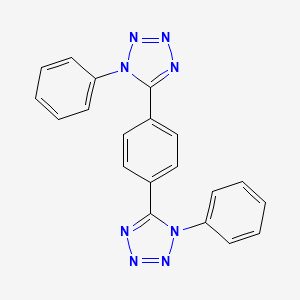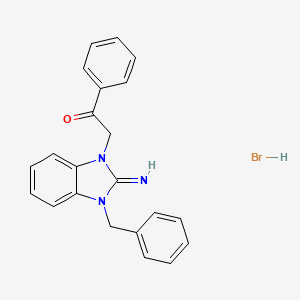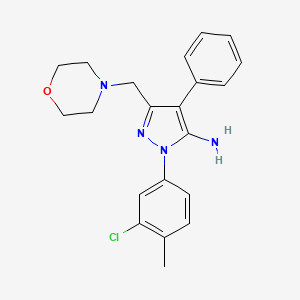![molecular formula C20H18N2O4 B5225414 N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine, also known as CPG2, is a peptide that has been extensively studied for its potential applications in the field of neuroscience. It is a derivative of glycine, an amino acid that plays a crucial role in the nervous system. CPG2 has been found to have a number of unique properties that make it an attractive candidate for research in this area.
作用机制
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine works by binding to a specific type of glutamate receptor called the AMPA receptor. When N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine binds to the AMPA receptor, it causes a conformational change that leads to the internalization of the receptor. This internalization process is thought to play a key role in the mechanisms of synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine has been found to have a number of biochemical and physiological effects. It has been shown to increase the internalization of AMPA receptors, which can lead to changes in synaptic strength. It has also been found to increase the levels of certain proteins that are important for synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine in lab experiments is its specificity. It is highly selective for the AMPA receptor, which makes it a powerful tool for studying the mechanisms of synaptic plasticity. However, one limitation of using N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine is that it can be difficult to work with due to its complex structure and the need for specialized equipment and techniques.
未来方向
There are a number of future directions for research on N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine. One area of interest is the development of new methods for synthesizing N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine that are more efficient and cost-effective. Another area of interest is the development of new derivatives of N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine that have different properties and can be used for different applications. Finally, there is a need for more research on the potential therapeutic applications of N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine is a highly promising peptide that has a number of unique properties that make it an attractive candidate for research in the field of neuroscience. Its specificity for the AMPA receptor and its ability to modulate synaptic plasticity make it a powerful tool for studying the mechanisms of learning and memory. While there are some limitations to using N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine in lab experiments, the potential benefits of this peptide are significant, and there is a great deal of interest in exploring its potential applications in the future.
合成方法
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves the use of a resin-bound glycine derivative that is coupled with a cinnamoylamino-phenylacryloyl derivative. The resulting peptide can then be cleaved from the resin and purified using standard chromatographic techniques.
科学研究应用
N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a highly effective tool for studying the mechanisms of synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine has also been used to study the role of glutamate receptors in the brain, which are involved in a wide range of neurological processes.
属性
IUPAC Name |
2-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18(12-11-15-7-3-1-4-8-15)22-17(20(26)21-14-19(24)25)13-16-9-5-2-6-10-16/h1-13H,14H2,(H,21,26)(H,22,23)(H,24,25)/b12-11+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMLANNCUCXKOA-AETJLUGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)

![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)



![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![ethyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5225419.png)
![[1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
![4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)
![1-(3-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5225434.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5225438.png)